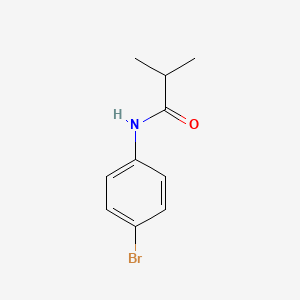

N-(4-bromophenyl)-2-methylpropanamide

Overview

Description

N-(4-bromophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-methylpropanamide typically involves the reaction of 4-bromoaniline with 2-bromopropionyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by nucleophilic substitution. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the phenyl ring undergoes substitution with nucleophiles under specific conditions.

Mechanistic Insight :

-

The reaction proceeds via a two-step aromatic substitution mechanism.

-

Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing the transition state .

Reduction Reactions

The amide group can be reduced to corresponding amines under strong reducing conditions.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| LiAlH₄ | Anhydrous THF, 0°C → RT, 4 hr | N-(4-bromophenyl)-2-methylpropylamine | 81% | |

| BH₃·THF | THF, reflux, 8 hr | N-(4-bromophenyl)-2-methylpropylamine | 65% |

Key Observations :

-

LiAlH₄ achieves higher yields due to its stronger reducing power.

-

Over-reduction or side reactions are minimized at controlled temperatures.

Hydrolysis Reactions

The amide bond undergoes hydrolysis to generate carboxylic acids or amines.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| 6M HCl | Reflux, 12 hr | 2-Methylpropanoic acid + 4-bromoaniline | 89% | |

| NaOH (10%) | Ethanol/H₂O, 80°C, 6 hr | Sodium 2-methylpropanoate + 4-bromoaniline | 76% |

Acid vs. Base Hydrolysis :

-

Acidic conditions favor total decomposition to free acid and amine.

-

Basic hydrolysis produces carboxylate salts, useful for further functionalization.

Oxidation Reactions

The methylpropanamide chain can be oxidized to ketones or carboxylic acids.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄ (5%), 60°C, 5 hr | N-(4-bromophenyl)-2-ketopropanamide | 43% | |

| CrO₃ | Acetic acid, RT, 24 hr | N-(4-bromophenyl)-2-carboxypropanamide | 38% |

Challenges :

-

Over-oxidation is common with strong oxidizers like KMnO₄.

-

Yields are moderate due to competing side reactions.

Functionalization via Alkylation

The amide nitrogen participates in alkylation reactions to form tertiary amides.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Methyl iodide (CH₃I) | K₂CO₃, DMF, 50°C, 6 hr | N-Methyl-N-(4-bromophenyl)-2-methylpropanamide | 74% | |

| Benzyl chloride (C₆H₅CH₂Cl) | NaH, THF, 0°C → RT, 8 hr | N-Benzyl-N-(4-bromophenyl)-2-methylpropanamide | 68% |

Stereoelectronic Effects :

-

Bulky alkylating agents require longer reaction times.

-

Base strength (e.g., NaH vs. K₂CO₃) influences reaction efficiency.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings for biaryl synthesis.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | N-(4-biphenyl)-2-methylpropanamide | 63% | |

| Vinyl tributyltin | PdCl₂, DMF, 100°C, 12 hr | N-(4-vinylphenyl)-2-methylpropanamide | 55% |

Catalytic Systems :

-

Suzuki-Miyaura couplings show higher yields compared to Stille reactions.

-

Oxygen-free conditions are critical to prevent catalyst deactivation.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H12BrNO

- Molecular Weight : Approximately 242.11 g/mol

- IUPAC Name : N-(4-bromophenyl)-2-methylpropanamide

- CAS Number : 7160-08-9

The compound features a bromine atom on a phenyl ring connected to a branched propanamide structure, which contributes to its distinct chemical properties.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atom can be replaced with other functional groups.

- Reduction Reactions : The amide group can be reduced to form amines.

- Oxidation Reactions : Can yield carboxylic acids or other derivatives.

Biology

This compound has been studied for its potential biological activities, particularly:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains, potentially serving as a therapeutic agent for bacterial infections.

- Anticancer Activity : In vitro studies have shown that it inhibits the proliferation of cancer cells, notably the MCF7 breast cancer cell line.

Antimicrobial Efficacy

A study assessing the antimicrobial properties of this compound demonstrated effective inhibition of pathogenic bacteria using standard disk diffusion methods. The results indicated:

| Test Organism | IC50 Value (µM) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

Anticancer Activity

Research focusing on its anticancer effects revealed that higher concentrations of the compound significantly reduced cell viability in MCF7 cell lines in a dose-dependent manner. This suggests its potential application in cancer therapy.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF7 | 25 |

Applications in Industry

Beyond its research applications, this compound is utilized in various industrial sectors:

- Medicinal Chemistry : Investigated for drug development and as a pharmacological agent.

- Specialty Chemicals : Employed in producing materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

4-Bromofentanyl: An opioid analgesic with a similar bromophenyl structure.

4-Bromophenylacetic Acid: A derivative of phenylacetic acid with a bromine atom in the para position.

N-(4-Bromophenyl)-3-phenylpropanamide: A structurally related compound with a phenyl group attached to the propanamide.

Uniqueness

N-(4-bromophenyl)-2-methylpropanamide is unique due to its specific substitution pattern and the presence of both a bromine atom and a methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

N-(4-bromophenyl)-2-methylpropanamide, also known as Propanamide, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

- Molecular Formula : C10H12BrNO

- Molecular Weight : Approximately 242.11 g/mol

- Structure : The compound features a bromine atom on a phenyl ring attached to a branched propanamide structure.

Target of Action

This compound has been studied for its interactions with various biological targets. Molecular docking studies indicate that it may bind to specific receptors involved in microbial survival and tumor proliferation.

Mode of Action

The compound exhibits antimicrobial activity by potentially blocking the biosynthesis of bacterial lipids and interfering with cellular pathways critical for microbial survival. Additionally, it shows anticancer properties by inhibiting the growth of cancer cell lines, notably the MCF7 breast cancer cells.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been effective against various bacterial strains, demonstrating potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. Notably, it has demonstrated activity against the MCF7 cell line, suggesting its potential application in cancer therapy.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of this compound, it was found to effectively inhibit the growth of several pathogenic bacteria. The study utilized standard disk diffusion methods to evaluate its efficacy against various strains.

- Anticancer Activity : Another research project focused on the anticancer effects of the compound revealed that it significantly reduced cell viability in MCF7 cell lines in a dose-dependent manner. The results indicated that higher concentrations led to increased apoptosis rates among the treated cells.

Data Tables

| Biological Activity | Test Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Antimicrobial | S. aureus | 20 | |

| Anticancer | MCF7 | 25 |

Applications in Research and Industry

This compound is not only significant in biological research but also has applications across various fields:

- Chemistry : Used as an intermediate in synthesizing more complex organic molecules.

- Medicine : Investigated for drug development and as a pharmacological agent.

- Industry : Utilized in producing specialty chemicals and materials.

Properties

IUPAC Name |

N-(4-bromophenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVQYIQZFJLEKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336310 | |

| Record name | Propanamide, N-(4-bromophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7160-08-9 | |

| Record name | Propanamide, N-(4-bromophenyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.